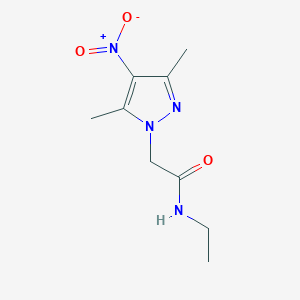![molecular formula C10H7N2O4- B14914368 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14914368.png)
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of sodium acetate (NaOAc) and iodine (I2) to mediate oxidative annulations of readily available substrates . Another approach involves the use of metal-free direct synthesis methods, which are advantageous due to their simplicity and efficiency .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to streamline production and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines may involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial activity . The exact mechanism may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine analogues: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different arrangement of the nitrogen atoms within the ring system, which can result in distinct reactivity and applications.
Eigenschaften
Molekularformel |
C10H7N2O4- |
|---|---|
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
2-methoxycarbonylimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-5-12-7(9(13)14)3-2-4-8(12)11-6/h2-5H,1H3,(H,13,14)/p-1 |
InChI-Schlüssel |
FJJXEIZMUKLVJU-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=CN2C(=N1)C=CC=C2C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)






